Benexate hydrochloride

Overview

Description

Benexate hydrochloride is a pharmaceutical compound primarily used in the treatment of gastric and duodenal ulcers. It belongs to the category of anti-ulcer agents and works by protecting the mucosal lining of the stomach and intestines. This compound is particularly noted for its efficacy in reducing acid secretion and providing a protective barrier in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benexate hydrochloride involves the esterification of benzoic acid derivatives with cyclohexanecarboxylic acid derivatives. The reaction typically requires the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The resulting ester is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes followed by purification steps such as recrystallization. The use of advanced techniques like supercritical fluid extraction can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benexate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form its active form, benexate.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, especially with halogenated compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Halogenated compounds under reflux conditions.

Major Products Formed:

Hydrolysis: Benexate.

Oxidation: Oxidized derivatives of benexate.

Substitution: Substituted benexate derivatives.

Scientific Research Applications

Benexate hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and its potential as a cytoprotective agent.

Medicine: Extensively studied for its anti-ulcer properties and its role in promoting gastric mucosal health.

Industry: Utilized in the development of pharmaceutical formulations aimed at treating gastrointestinal disorders

Mechanism of Action

The mechanism of action of benexate hydrochloride is multifaceted:

Cytoprotective Effect: Enhances the production of mucus and bicarbonate, which protect the gastric mucosa.

Anti-inflammatory Properties: Inhibits enzymes and mediators involved in the inflammatory response, such as cyclooxygenase and prostaglandins.

Improved Microcirculation: Enhances blood flow to the stomach lining, promoting tissue repair and regeneration.

Acid Secretion Modulation: Inhibits excessive gastric acid secretion, reducing mucosal irritation.

Comparison with Similar Compounds

Famotidine: Another anti-ulcer agent that works by inhibiting histamine H2 receptors.

Ranitidine: Similar to famotidine, it reduces stomach acid production by blocking histamine H2 receptors.

Omeprazole: A proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme.

Uniqueness of Benexate Hydrochloride: this compound is unique in its dual-action mechanism, providing both cytoprotective and acid secretion inhibitory effects. This combination makes it a versatile and effective option for managing peptic ulcer disease .

Properties

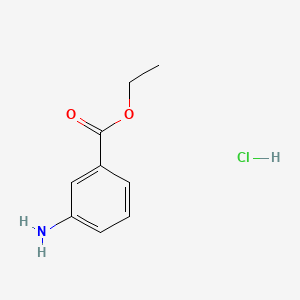

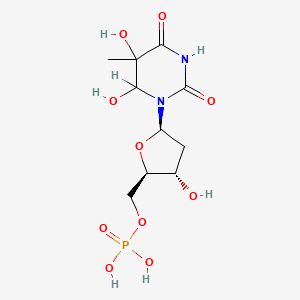

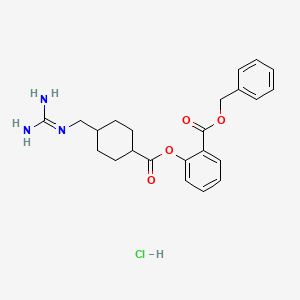

IUPAC Name |

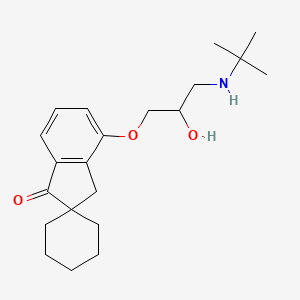

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYFCHDQJQKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80999968 | |

| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78718-25-9 | |

| Record name | Benexate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN4YYK2C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.